Arachidonic Acid-biotinamide

Descripción general

Descripción

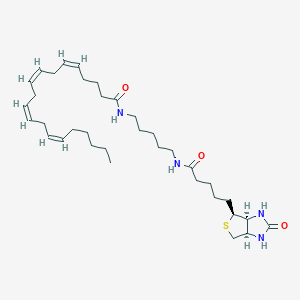

Arachidonic Acid-biotinamide is a compound that combines arachidonic acid, a polyunsaturated omega-6 fatty acid, with biotin, a water-soluble B-vitamin Arachidonic acid is a key component in the biosynthesis of prostaglandins, thromboxanes, and leukotrienes, which are involved in various physiological processes including inflammation and immune responses Biotin, on the other hand, plays a crucial role in metabolic processes such as the synthesis of fatty acids and amino acids

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Arachidonic Acid-biotinamide typically involves the conjugation of arachidonic acid with biotin through an amide bond. This can be achieved using standard peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under mild conditions to prevent the degradation of the sensitive arachidonic acid.

Industrial Production Methods

Industrial production of this compound may involve the fermentation of microorganisms such as Mortierella alpina to produce arachidonic acid, followed by chemical synthesis to attach the biotin moiety. Optimization of fermentation conditions, such as pH, temperature, and nutrient supply, is crucial for maximizing the yield of arachidonic acid. The subsequent chemical synthesis step is typically carried out in large-scale reactors with precise control over reaction conditions to ensure high purity and yield of the final product.

Análisis De Reacciones Químicas

Types of Reactions

Arachidonic Acid-biotinamide can undergo various chemical reactions including oxidation, reduction, and substitution. The arachidonic acid component is particularly susceptible to oxidation due to its multiple double bonds, leading to the formation of various eicosanoids.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include molecular oxygen, hydrogen peroxide, and enzymes such as cyclooxygenase and lipoxygenase.

Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation can be used to reduce the double bonds in arachidonic acid.

Substitution: Nucleophilic substitution reactions can occur at the biotin moiety, particularly at the carboxyl group.

Major Products

The major products formed from the oxidation of arachidonic acid include prostaglandins, thromboxanes, and leukotrienes. These products play significant roles in inflammatory and immune responses.

Aplicaciones Científicas De Investigación

Arachidonic Acid-biotinamide has a wide range of applications in scientific research:

Chemistry: Used as a substrate in enzymatic studies to understand the biosynthesis of eicosanoids.

Biology: Employed in cell culture studies to investigate the role of arachidonic acid in cell signaling and metabolism.

Medicine: Potential therapeutic applications in treating inflammatory diseases, cardiovascular disorders, and metabolic syndromes.

Industry: Utilized in the production of dietary supplements and functional foods due to its health benefits.

Mecanismo De Acción

The mechanism of action of Arachidonic Acid-biotinamide involves its metabolism into various bioactive lipids such as prostaglandins, thromboxanes, and leukotrienes. These metabolites interact with specific receptors on cell surfaces, initiating intracellular signaling pathways that regulate inflammation, immune responses, and other physiological processes. The biotin component facilitates the transport and utilization of arachidonic acid within cells, enhancing its bioavailability and efficacy.

Comparación Con Compuestos Similares

Similar Compounds

Linoleic Acid-biotinamide: Another omega-6 fatty acid conjugated with biotin, but with fewer double bonds compared to arachidonic acid.

Eicosapentaenoic Acid-biotinamide: An omega-3 fatty acid conjugated with biotin, known for its anti-inflammatory properties.

Uniqueness

Arachidonic Acid-biotinamide is unique due to its specific role in the biosynthesis of pro-inflammatory and anti-inflammatory eicosanoids. Its combination with biotin enhances its metabolic stability and bioavailability, making it a valuable compound for research and therapeutic applications.

Propiedades

IUPAC Name |

(5Z,8Z,11Z,14Z)-N-[5-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]pentyl]icosa-5,8,11,14-tetraenamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H58N4O3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-25-32(40)36-27-22-18-23-28-37-33(41)26-21-20-24-31-34-30(29-43-31)38-35(42)39-34/h6-7,9-10,12-13,15-16,30-31,34H,2-5,8,11,14,17-29H2,1H3,(H,36,40)(H,37,41)(H2,38,39,42)/b7-6-,10-9-,13-12-,16-15-/t30-,31-,34-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPYSWRMECJXHSJ-QYXQEGSISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCCCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NCCCCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H58N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901347575 | |

| Record name | Arachidonic acid-biotin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901347575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

614.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217901-28-4 | |

| Record name | Arachidonic acid-biotin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901347575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 2,5,8-triazaspiro[3.5]nonane-2-carboxylate](/img/structure/B8049856.png)

![5-Benzyl-5,8-diazaspiro[3.5]nonan-7-one](/img/structure/B8049864.png)

![2-[[3-[1-[(2-Methylpropan-2-yl)oxycarbonylamino]ethyl]oxetan-3-yl]amino]acetic acid](/img/structure/B8049926.png)

![disodium;(5Z)-6-oxo-5-[(4-sulfonatophenyl)hydrazinylidene]naphthalene-2-sulfonate](/img/structure/B8049950.png)

![[(3S,4R,8R,9Z,12S)-10-methyl-5-methylidene-6,14-dioxo-7,13-dioxatricyclo[10.2.1.04,8]pentadeca-1(15),9-dien-3-yl] (Z)-2-methylbut-2-enoate](/img/structure/B8049958.png)

![(1R)-7-hydroxy-21-methyl-3,13,21-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4(9),5,7,15,17,19-heptaen-14-one](/img/structure/B8049960.png)